molecular formula C12H12N4O2 B12926622 6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide CAS No. 827042-52-4

6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide

Cat. No.: B12926622
CAS No.: 827042-52-4
M. Wt: 244.25 g/mol
InChI Key: GCLKXTOOAPBDBW-UHFFFAOYSA-N
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Description

6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an aminophenoxy group attached to the pyrimidine ring, along with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide typically involves the reaction of 3-aminophenol with N-methylpyrimidine-4-carboxylic acid. The reaction is carried out in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dimethylformamide (DMF) and a base such as triethylamine to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The aminophenoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenoxy group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminophenoxy group can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with DNA and RNA synthesis, leading to its potential antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest that it may inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    3-Aminophenol: A precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    N-methylpyrimidine-4-carboxamide: A related compound with similar structural features but lacking the aminophenoxy group.

Uniqueness

6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide is unique due to the presence of both the aminophenoxy and carboxamide groups, which confer distinct chemical and biological properties.

Properties

CAS No.

827042-52-4

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

6-(3-aminophenoxy)-N-methylpyrimidine-4-carboxamide

InChI

InChI=1S/C12H12N4O2/c1-14-12(17)10-6-11(16-7-15-10)18-9-4-2-3-8(13)5-9/h2-7H,13H2,1H3,(H,14,17)

InChI Key

GCLKXTOOAPBDBW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=NC=N1)OC2=CC=CC(=C2)N

Origin of Product

United States

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